- 4-Anilinoquinoline-3-carboxamides as CSF-1R kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
- KLCUVSBTWMKVAP-UHFFFAOYSA-N
- ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3- carboxylate
- 953803-81-1
- DTXSID20738338
- SCHEMBL2904172
- AKOS016006917
- SB72700
- CS-0099588
- DB-343031
- Ethyl6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
-
- MDL: MFCD22377551
- インチ: 1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3
- InChIKey: KLCUVSBTWMKVAP-UHFFFAOYSA-N
- SMILES: O=C(C1C(Cl)=C2C(C=C(C(=C2)Br)OCC)=NC=1)OCC
計算された属性
- 精确分子量: 356.97673g/mol
- 同位素质量: 356.97673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 344
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 48.4Ų
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189004583-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 1g |
$772.50 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170228-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95+% | 1g |
¥3461.00 | 2024-04-24 | |
Crysdot LLC | CD11004390-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95+% | 1g |
$595 | 2024-07-19 | |
Chemenu | CM144138-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 1g |
$470 | 2024-07-18 | |
TRC | E075200-100mg |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 100mg |
$ 650.00 | 2022-06-05 | ||
TRC | E075200-50mg |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 50mg |
$ 395.00 | 2022-06-05 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD03032-5g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1550 | 2023-09-07 | |
A2B Chem LLC | AI64250-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 98% | 1g |
$645.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y0988354-5g |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1800 | 2025-02-21 | |
eNovation Chemicals LLC | Y0988354-5g |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1800 | 2025-02-24 |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 合成方法
Synthetic Circuit 1
1.2 Solvents: Toluene ; 70 - 80 °C; 80 °C → 60 °C
1.3 Reagents: Phosphorus oxychloride ; 45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C
Synthetic Circuit 2
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
- 3-Amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profileBioorganic & Medicinal Chemistry Letters, 2009, 19(3), 701-705,
Synthetic Circuit 3
- Preparation of quinoline carboxamides as CSF 1R kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 4
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
- Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinaseBioorganic & Medicinal Chemistry Letters, 2009, 19(3), 697-700,
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Raw materials
- 4-bromo-3-ethoxyaniline hydrochloride
- 4-Bromo-3-ethoxyaniline hydrochloride
- 1,3-diethyl 2-(ethoxymethylidene)propanedioate
- Propanedioic acid, 2-[[(4-bromo-3-ethoxyphenyl)amino]methyl]-, 1,3-diethyl ester
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Preparation Products
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylateに関する追加情報
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS No. 953803-81-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS No. 953803-81-1) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its bromo and chloro substituents on the quinoline core, along with an ethoxy group at the 7-position and a carboxylate ester at the 3-position, exhibits a unique set of chemical properties that make it an attractive building block for medicinal chemists.
The structural motif of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is derived from quinoline, a heterocyclic aromatic compound with a long history in pharmaceutical applications. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of bromine and chlorine atoms at specific positions on the quinoline ring enhances its reactivity, allowing for further functionalization and diversification of its pharmacological profile.
In recent years, there has been significant interest in developing new quinoline-based drugs due to their broad spectrum of biological activities. The presence of the carboxylate ester group in Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate provides a versatile handle for chemical modifications, enabling the synthesis of more complex molecules. This intermediate has been utilized in the preparation of kinase inhibitors, which are crucial in targeted cancer therapies.
One of the most compelling aspects of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various diseases, including cancer and inflammatory disorders. By designing molecules that can modulate these interactions, researchers aim to develop novel therapeutic strategies that are more precise and effective than traditional treatments.
The bromo and chloro substituents on the quinoline ring are particularly important for facilitating cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in organic synthesis to construct complex molecular architectures. The ethoxy group at the 7-position adds another layer of reactivity, allowing for further functionalization through nucleophilic substitution or elimination reactions.
Recent studies have highlighted the potential of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in the development of antiviral agents. Quinoline derivatives have shown promise against various viral infections due to their ability to interfere with viral replication cycles. The structural features of this compound make it a suitable candidate for designing inhibitors that target viral enzymes or host factors involved in viral infection.
The carboxylate ester group at the 3-position can be hydrolyzed to yield a free carboxylic acid, which can then be further functionalized through esterification or amidation reactions. This flexibility allows medicinal chemists to tailor the properties of derived compounds to specific biological targets. For instance, esters can be designed to improve solubility or bioavailability, while amides can enhance binding affinity to biological receptors.
In conclusion, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS No. 953803-81-1) is a multifaceted intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable a wide range of chemical modifications, making it an indispensable tool for synthetic chemists working on next-generation therapeutics. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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